molecular formula C10H12O3 B087672 Ethyl (S)-(+)-mandelate CAS No. 13704-09-1

Ethyl (S)-(+)-mandelate

Cat. No. B087672
CAS RN: 13704-09-1
M. Wt: 180.2 g/mol
InChI Key: SAXHIDRUJXPDOD-VIFPVBQESA-N
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Description

Ethyl (S)-(+)-mandelate is a compound with notable importance in organic chemistry. It has applications in artificial flavorings, perfumes, and as precursors for the synthesis of various medicines and pesticides. Its repellent effect against mosquitoes and black flies has also been reported.

Synthesis Analysis

The synthesis of this compound involves alcoholysis using mandelonitrile, absolute alcohol, and concentrated sulfuric acid. This method leads to the production of ethyl mandelate, which is obtained through neutralization, desalting, recycling alcohol, washing, drying, and rectification processes. Factors affecting the quality and yield include reaction temperature and the mass ratio of mandelonitrile to absolute alcohol (Yin Guo-hu, 2014).

Molecular Structure Analysis

While specific studies on the molecular structure of this compound were not found, similar compounds, such as ethylene and ethyl chloride, have been extensively studied. These studies provide insights into the molecular geometry, bond angles, and distances, which can be indicative of the structure of this compound.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation and aminolysis. Its reaction with chromic acid is of the first order with respect to the oxidant, ester, and hydrogen ions. The main product of oxidation is Ph·CO·CO2Et, and a mechanism involving C–H bond rupture in the rate-determining step has been suggested (D. Jha & G. V. Bakore, 1971).

Scientific Research Applications

  • Ethyl mandelate has been identified as a potent repellent against mosquitoes and black flies, ranking as one of the best repellents in entomological tests conducted in Canada (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

  • It serves as a precursor for the synthesis of various medicines and pesticides. Also, its esters are used in artificial flavorings and perfumes (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

  • In pharmaceutical research, Ethyl (S)-(+)-mandelate has been used in the synthesis of novel analgesics. For instance, both enantiomers of E-3710, a new analgesic, were prepared using this compound (Hueso-Rodríguez et al., 1993).

  • It also plays a role in organic synthesis, particularly in stereoselective reactions. For example, the synthesis of enantiopure hexahydro-furo[3,4-c]pyrazoles starting from this compound (Benassuti, Garanti, & Molteni, 2004).

  • Its derivatives are important intermediates in pharmaceutical synthesis, and efficient routes for their production are highly desirable. The study by Liu et al. (2019) developed a co-immobilization strategy for the biosynthesis of (±)-Ethyl Mandelate (Liu et al., 2019).

  • In the field of electrochemistry, Ethyl mandelate has been produced via asymmetric electroreduction, demonstrating its utility in chiral synthesis (Wang et al., 2020).

  • Ethyl mandelate has been used in the study of kinetics and reaction mechanisms, such as in the oxidation of ethyl mandelate by chromic acid (Jha & Bakore, 1971).

  • The compound is also involved in photochemical reactions, as demonstrated by the study of Shengkui Hu and Douglas C. Neckers (1996), which isolated new photoproducts from reactions involving ethyl phenylglyoxylate (Hu & Neckers, 1996).

Safety and Hazards

The safety data sheet for a related compound, Ethyl acetate, indicates that it is a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

ethyl (2S)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHIDRUJXPDOD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (S)-(+)-mandelate
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Q & A

Q1: What is the significance of using Ethyl (S)-(+)-mandelate with Candida antarctica lipase?

A1: The research paper [] investigates the use of lipase from Candida antarctica for the biocatalytic aminolysis of this compound. This is significant because enzymatic reactions, like those catalyzed by lipases, offer several advantages over traditional chemical synthesis. These advantages include high selectivity, mild reaction conditions, and reduced environmental impact. The study focuses on understanding the reaction conditions that optimize the yield and selectivity for the desired product, which is crucial for potential applications in pharmaceutical and fine chemical synthesis.

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